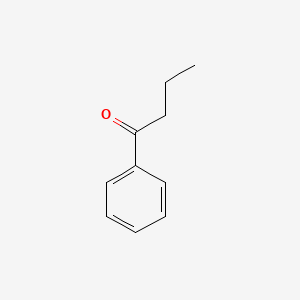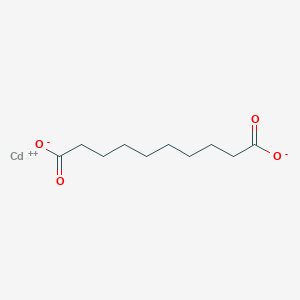
Cadmium sebacate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium sebacate is a biochemical.
Wissenschaftliche Forschungsanwendungen
Applications in Environmental and Health Studies
Cadmium, a component of cadmium sebacate, has been extensively studied for its environmental and health impacts. Cadmium is a toxic metal with a significant presence in various industries and is known for its hazardous effects on human health. The research on cadmium toxicity has evolved over the years, focusing on exposure sources, absorption pathways, and damage to organs (Godt et al., 2006). Additionally, the protective effects of selenium against cadmium-induced damage in rats have been investigated, showing that selenium can counteract the immunosuppressive and oxidative damage caused by cadmium (El-Boshy et al., 2015).
Nanotechnology and Material Science
In the field of nanotechnology, cadmium's physico-chemical properties make it a valuable material for various applications. For example, studies have shown that biofield treatment can significantly alter the atomic, thermal, and physical properties of cadmium powder, leading to potential uses in nickel-cadmium batteries, stabilizers, and coatings (Trivedi, 2015). Furthermore, cadmium selenide nanocrystals are of interest due to their broad emission spectrum covering most of the visible spectrum, making them ideal for solid-state lighting applications (Bowers et al., 2005).
Environmental Remediation
Research has also been conducted on the use of nanoparticles, such as zero valent silver nanoparticles, for the removal of cadmium from contaminated water. These studies aim to develop eco-friendly methods for treating cadmium-contaminated environments, demonstrating the potential of nanotechnology in environmental remediation (Al-Qahtani, 2017).
Eigenschaften
CAS-Nummer |
4476-04-4 |
|---|---|
Produktname |
Cadmium sebacate |
Molekularformel |
C10H16CdO4 |
Molekulargewicht |
312.65 g/mol |
IUPAC-Name |
cadmium(2+);decanedioate |
InChI |
InChI=1S/C10H18O4.Cd/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+2/p-2 |
InChI-Schlüssel |
KZBSIGKPGIZQJQ-UHFFFAOYSA-N |
SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-].[Cd+2] |
Kanonische SMILES |
C(CCCCC(=O)[O-])CCCC(=O)[O-].[Cd+2] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
141-19-5 |
Physikalische Beschreibung |
Liquid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
111-20-6 (Parent) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cadmium sebacate; Decanedioic acid, cadmium salt (1:1). |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



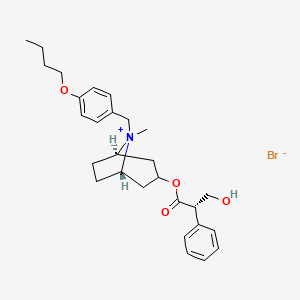

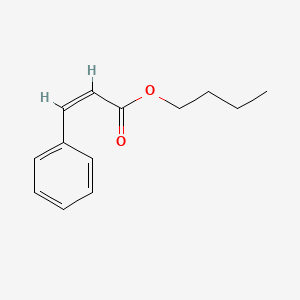
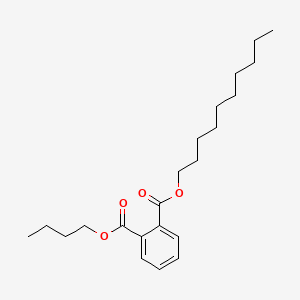
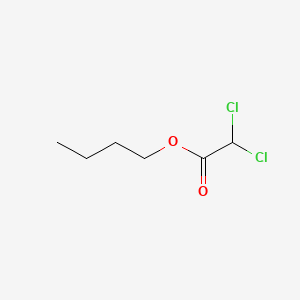
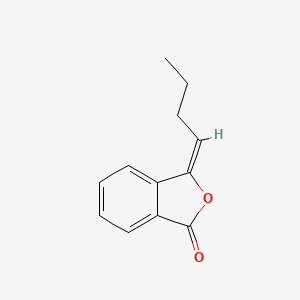
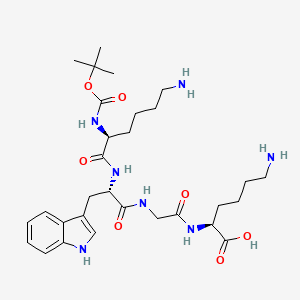
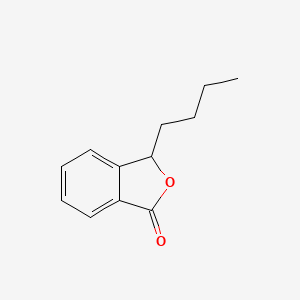
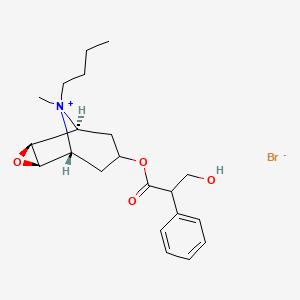
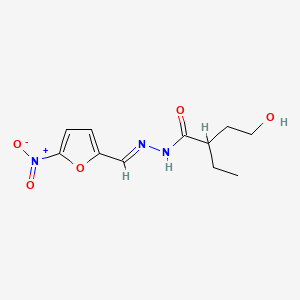
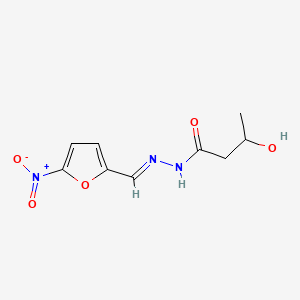
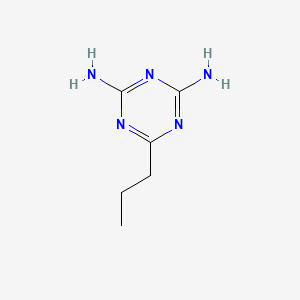
![[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)
